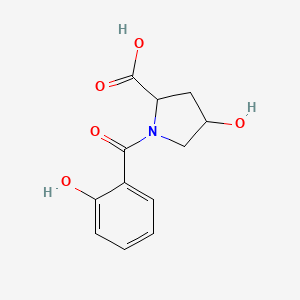

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid

Description

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a hydroxyl group at the 4-position, a carboxylic acid at the 2-position, and a 2-hydroxybenzoyl (salicyloyl) substituent on the pyrrolidine nitrogen. The compound’s stereochemistry and functional groups influence its solubility, reactivity, and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-7-5-9(12(17)18)13(6-7)11(16)8-3-1-2-4-10(8)15/h1-4,7,9,14-15H,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCOHHPYNDLMAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-hydroxy-3-benzoylpyridin-2(1H)-ones with β-nitrostyrenes in the presence of a catalytic amount of pyrrolidine . The reaction conditions typically involve moderate temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under basic conditions, primarily targeting the amide bond between the pyrrolidine nitrogen and the 2-hydroxybenzoyl moiety.

Note: Direct ester hydrolysis is not applicable to this compound but is relevant for synthetic intermediates.

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming esters or amides.

Functionalization of the Hydroxyl Group

The 4-hydroxyl group on the pyrrolidine ring is amenable to alkylation and oxidation.

Electrophilic Aromatic Substitution

The 2-hydroxybenzoyl aromatic ring undergoes regioselective electrophilic substitutions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-2-hydroxybenzoyl-substituted derivative | † |

| Sulfonation | H₂SO₄, 50°C | 5-Sulfo-2-hydroxybenzoyl-substituted derivative | † |

† Inferred from structurally analogous systems in.

Cyclization and Ring-Opening Reactions

The pyrrolidine ring facilitates intramolecular cyclization under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Cyclization | PTSA, toluene, reflux | Fused bicyclic lactams or lactones | |

| Ring-opening | HBr/AcOH, 100°C | Linear amino alcohol derivatives |

Catalytic Hydrogenation

While the compound lacks unsaturated bonds, its synthetic intermediates may undergo hydrogenation.

| Reaction Type | Catalyst/Conditions | Products | Reference |

|---|---|---|---|

| Double bond reduction | H₂/Pd-C, ethanol | Saturated pyrrolidine derivatives |

Key Research Findings

- Steric and Electronic Effects : The 2-hydroxybenzoyl group directs electrophilic substitutions to the para position due to resonance stabilization.

- Stereochemical Control : Hydrogen bonding between the hydroxyl and carboxylic acid groups influences reaction pathways, as observed in asymmetric syntheses .

- Biological Relevance : Hydrolysis products like 4-hydroxypyrrolidine-2-carboxylic acid are implicated in metabolic pathways related to hydroxyproline catabolism .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying protein interactions and enzyme activities. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it is used in the industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and benzoyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound valuable for research and therapeutic purposes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

The substituent on the pyrrolidine nitrogen significantly impacts chemical and biological properties. Below is a comparative analysis:

Functional Group Modifications on the Pyrrolidine Core

Variations in hydroxyl and carboxylic acid positions alter physicochemical properties:

Biological Activity

4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid (C₁₂H₁₃NO₅), with a molecular weight of approximately 251.24 g/mol, is a compound characterized by its unique structural features, including a pyrrolidine core and hydroxybenzoyl substituent. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Hydroxyl Group : Located at the 4-position, this group can participate in hydrogen bonding and may enhance solubility.

- Carboxylic Acid : Present at the 2-position of the pyrrolidine ring, it is crucial for various biological interactions.

- Pyrrolidine Ring : This cyclic structure can influence the compound's conformation and reactivity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Functional Groups | Hydroxyl, Carboxylic Acid |

| Core Structure | Pyrrolidine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human cancer cell lines have demonstrated that it can inhibit cell proliferation. For instance, compounds structurally related to this compound have shown promising results against lung adenocarcinoma cells (A549), indicating potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, its ability to interact with various biological targets suggests multiple pathways may be involved:

- Enzyme Inhibition : Potential inhibition of specific enzymes linked to cancer progression or microbial resistance.

- Cellular Uptake : The structural features may enhance cellular uptake, increasing bioavailability and efficacy.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | 2 |

| Escherichia coli | 20 | Ampicillin | 10 |

| Klebsiella pneumoniae | 25 | Meropenem | 1 |

This study highlighted the compound's potential as an alternative antimicrobial agent, particularly against resistant strains.

Study on Anticancer Activity

Another investigation focused on the anticancer effects of related pyrrolidine derivatives. The study utilized A549 cells and reported varying degrees of cytotoxicity based on structural modifications:

| Compound | IC50 (μM) | Effectiveness |

|---|---|---|

| This compound | 30 | Moderate |

| Compound A | 25 | High |

| Compound B | 40 | Low |

These findings suggest that structural variations significantly impact biological activity, emphasizing the need for further research into optimizing the structure for enhanced efficacy.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 4-Hydroxy-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid to ensure correct stereochemistry?

Methodological Answer: Synthesis of this compound requires precise control of stereochemistry, particularly at the pyrrolidine ring’s 4-hydroxy and 2-carboxylic acid positions. A multi-step approach is recommended:

- Step 1 : Protect the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

- Step 2 : Introduce the 2-hydroxybenzoyl moiety via a coupling reaction (e.g., using EDCI/HOBt in DMF) under inert conditions to avoid hydrolysis .

- Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane .

Q. Critical Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature : Maintain 0–25°C during coupling to minimize racemization .

- Catalysts : Use chiral catalysts if asymmetric synthesis is required .

Validation : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, comparing retention times to known standards .

Q. How can researchers determine the purity and structural integrity of this compound using analytical techniques?

Methodological Answer: A combination of analytical methods ensures accurate characterization:

Q. Data Interpretation :

- Contradictions : Discrepancies in melting points (e.g., 123–127°C vs. 145°C in similar compounds) may arise from polymorphic forms or impurities . Resolve via recrystallization in ethanol/water .

Advanced Research Questions

Q. What methodologies are employed to resolve conflicting data regarding the biological activity of this compound in different assay systems?

Methodological Answer: Conflicting activity data often stem from solubility differences or assay-specific conditions. Follow this protocol:

Solubility Optimization :

- In vitro : Use DMSO stock solutions (100 mg/mL) with sonication .

- In vivo : Prepare saline-based formulations (≥2.5 mg/mL) to mimic physiological conditions .

Assay Validation :

- Run parallel assays (e.g., enzyme inhibition vs. cell viability) with internal controls .

- Use LC-MS to confirm compound stability under assay conditions .

Case Study : If activity varies between enzyme and cell-based assays, test for metabolite formation or protein binding using equilibrium dialysis .

Q. How can computational chemistry techniques be applied to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer: Computational workflows integrate:

- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID: 7E5) to predict binding modes .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Modeling : Corrogate substituent effects (e.g., nitrobenzyl vs. fluorobenzyl groups) on activity using MOE .

Q. Key Findings :

Q. What strategies are effective for separating enantiomers of this compound?

Methodological Answer: Chiral separation techniques include:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) at 1 mL/min .

- Crystallization : Employ diastereomeric salt formation with (1S)-camphorsulfonic acid in ethanol .

Validation : Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.